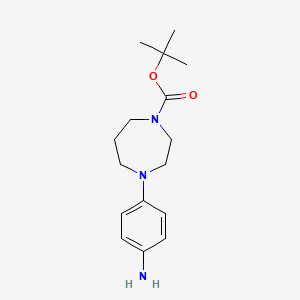
5,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,8-Dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride (5,8-DMTNHCl) is a novel synthetic compound with a wide range of potential applications in scientific research. It is a derivative of the alkaloid dimethyltryptamine (DMT), a naturally occurring substance found in plants and animals, and is a potent agonist of the serotonin 5-HT2A receptor. 5,8-DMTNHCl has been used in a variety of studies, ranging from neuroscience to pharmacology, as a tool to investigate the effects of serotonin on various physiological processes.
科学研究应用
5,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride has been used in a variety of scientific research applications. It has been used to study the effects of serotonin on cognitive processes, such as memory and learning, as well as to investigate the effects of serotonin on various physiological processes, including pain, anxiety, and depression. It has also been used to study the effects of serotonin on various neurological disorders, such as Alzheimer’s disease, Parkinson’s disease, and schizophrenia.
作用机制
5,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride is an agonist of the serotonin 5-HT2A receptor, which is a G protein-coupled receptor found in the central and peripheral nervous systems. When 5,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride binds to the 5-HT2A receptor, it activates a signal transduction cascade that leads to the release of neurotransmitters, such as serotonin, dopamine, and norepinephrine. These neurotransmitters are involved in a variety of physiological processes, including memory and learning, mood regulation, and pain perception.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride are varied and depend on the dose and route of administration. At low doses, 5,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride has been shown to produce anxiolytic and antidepressant effects, as well as to improve cognitive performance and memory. At higher doses, it has been shown to produce hallucinogenic effects, as well as to alter mood, perception, and behavior.
实验室实验的优点和局限性
5,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride has several advantages for use in laboratory experiments. It is a relatively stable compound, and is easily synthesized in a laboratory setting. Additionally, it is a potent agonist of the serotonin 5-HT2A receptor, and is therefore suitable for investigating the effects of serotonin on various physiological processes. However, it is important to note that 5,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride has a relatively short half-life, and therefore must be administered in relatively high doses to achieve the desired effects.
未来方向
There are a number of potential future directions for 5,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride research. These include further investigation into the effects of 5,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride on cognitive processes, such as memory and learning; further investigation into the effects of 5,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride on neurological disorders, such as Alzheimer’s disease, Parkinson’s disease, and schizophrenia; and further investigation into the potential therapeutic applications of 5,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride, such as the treatment of anxiety, depression, and pain. Additionally, further research into the pharmacokinetics and pharmacodynamics of 5,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride is warranted to better understand the compound’s effects on the body.
合成方法
The synthesis of 5,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride is a multi-step process that begins with the reaction of dimethyltryptamine (DMT) with hydrochloric acid (HCl) to produce a salt of 5,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine (5,8-DMTN). This salt is then reacted with sodium hydroxide (NaOH) to produce the hydrochloride salt of 5,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride. The process is relatively simple and can be carried out in a laboratory setting using readily available reagents.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 5,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride involves the reduction of 5,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-one followed by reductive amination with methylamine and subsequent salt formation with hydrochloric acid.", "Starting Materials": [ "5,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-one", "Methylamine", "Hydrochloric acid", "Sodium borohydride", "Methanol", "Water" ], "Reaction": [ "Step 1: Dissolve 5,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-one in methanol.", "Step 2: Add sodium borohydride to the solution and stir for several hours at room temperature.", "Step 3: Quench the reaction by adding water and acidify with hydrochloric acid.", "Step 4: Extract the product with a suitable organic solvent.", "Step 5: Concentrate the organic layer and dissolve the residue in methanol.", "Step 6: Add methylamine to the solution and stir for several hours at room temperature.", "Step 7: Quench the reaction by adding water and acidify with hydrochloric acid.", "Step 8: Extract the product with a suitable organic solvent.", "Step 9: Concentrate the organic layer and dissolve the residue in hydrochloric acid to form the hydrochloride salt of 5,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine." ] } | |
CAS 编号 |
66341-15-9 |
产品名称 |
5,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride |
分子式 |
C12H18ClNO2 |
分子量 |
243.7 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-{4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}-1lambda6-thiolane-1,1-dione](/img/structure/B6165193.png)